molecular formula C19H19N5O2 B7173101 N-[3-(dimethylcarbamoyl)phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide

N-[3-(dimethylcarbamoyl)phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide

Cat. No.: B7173101
M. Wt: 349.4 g/mol
InChI Key: ACTNWCWHGNVDNY-UHFFFAOYSA-N
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Description

N-[3-(dimethylcarbamoyl)phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a dimethylcarbamoyl group, a phenyl group, and a methylpyrazolyl group

Properties

IUPAC Name

N-[3-(dimethylcarbamoyl)phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-23(2)19(26)13-5-4-6-17(8-13)22-18(25)15-7-14(9-20-10-15)16-11-21-24(3)12-16/h4-12H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTNWCWHGNVDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)NC3=CC=CC(=C3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylcarbamoyl)phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylcarbamoyl)phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[3-(dimethylcarbamoyl)phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(dimethylcarbamoyl)phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(dimethylcarbamoyl)phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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